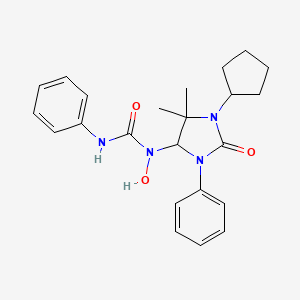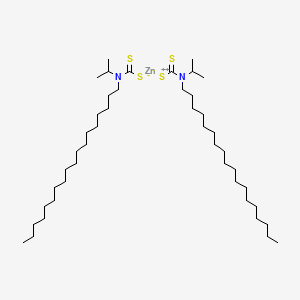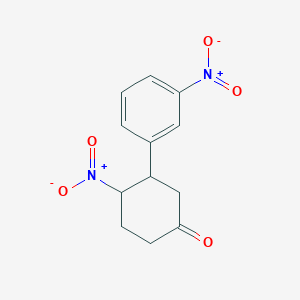
2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine is a complex organic compound that features a quinoxaline moiety, a phenyl group, and a methylated amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline moiety, which can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound . The resulting quinoxaline is then subjected to alkylation reactions to introduce the phenyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can be used to modify the quinoxaline ring or the phenyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases are typically employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The quinoxaline moiety can interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler compound with similar biological activities.
Phenylpropanamines: Compounds with similar structural features but different biological properties.
Uniqueness
2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine is unique due to its combination of a quinoxaline moiety with a phenyl and methylated amine group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
923600-04-8 |
|---|---|
Molecular Formula |
C19H21N3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
2-methyl-2-phenyl-N-(quinoxalin-2-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C19H21N3/c1-19(2,15-8-4-3-5-9-15)14-20-12-16-13-21-17-10-6-7-11-18(17)22-16/h3-11,13,20H,12,14H2,1-2H3 |
InChI Key |
SHYGJSYYOPGWPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=NC2=CC=CC=C2N=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14169777.png)

![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetamide](/img/structure/B14169790.png)
![2-(2,6-Dichlorophenyl)-3-[(furan-2-yl)methyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14169798.png)


![[(2-Chloroethyl)sulfanyl]acetyl chloride](/img/structure/B14169815.png)



